1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

Description

BenchChem offers high-quality 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H82N5O9P |

|---|---|

Molecular Weight |

1012.3 g/mol |

IUPAC Name |

[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C57H82N5O9P/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67)/t39-,41+,44-/m0/s1 |

InChI Key |

JNOZUNXGSWKOPZ-WXDPHDKQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: A Potent Photosensitizer for Advanced Photodynamic Therapy and Drug Delivery

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, a novel phospholipid-porphyrin conjugate engineered for enhanced efficacy in photodynamic therapy (PDT) and targeted drug delivery. This document delves into the core scientific principles underpinning its design, synthesis, and application. We will explore its chemical and photophysical properties, the mechanistic intricacies of its photosensitizing action, and its formulation into advanced nanocarrier systems such as liposomes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, liposomal formulation, and in vitro evaluation of this compound, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness its therapeutic potential.

Introduction: The Nexus of Lipids and Light in Cancer Therapy

The convergence of nanotechnology and photomedicine has paved the way for highly targeted and minimally invasive cancer therapies. Photodynamic therapy (PDT) stands at the forefront of this evolution, utilizing a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively eradicate malignant cells.[1][2] The efficacy of PDT is intrinsically linked to the properties of the photosensitizer and its ability to accumulate preferentially in tumor tissues.[3]

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a sophisticated molecule that embodies the principles of targeted PDT. It is a conjugate of a naturally derived photosensitizer, pyropheophorbide-a, and a ubiquitous biological building block, lysophosphatidylcholine.[4] This unique architecture offers several distinct advantages:

-

Inherent Biocompatibility: The phospholipid backbone ensures excellent biocompatibility and facilitates seamless integration into lipid-based nanocarriers.

-

Enhanced Hydrophobicity: The lipid conjugation significantly increases the hydrophobicity of the pyropheophorbide-a moiety, promoting its stable incorporation within the lipid bilayer of liposomes and other nanoparticles.[3]

-

Optimized Photophysical Properties: Pyropheophorbide-a exhibits a strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of activating light.[2]

This guide will systematically deconstruct the science behind this promising compound, providing a robust framework for its application in pre-clinical research and therapeutic development.

Physicochemical and Photophysical Characterization

The therapeutic efficacy of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is dictated by its distinct chemical and light-interacting properties.

Chemical Structure and Properties

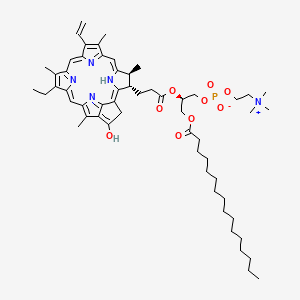

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a phospholipid-porphyrin conjugate. Specifically, it consists of a phosphatidylcholine molecule where the fatty acid at the sn-1 position is palmitic acid, and the photosensitizer pyropheophorbide-a is ester-linked to the sn-2 position.[5]

| Property | Value | Reference |

| Molecular Formula | C₅₇H₈₂N₅O₉P | [5] |

| Molecular Weight | 1012.3 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (approx. 1 mg/ml) | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Photophysical Properties

The photodynamic activity of this conjugate is governed by the photophysical characteristics of the pyropheophorbide-a moiety.

| Parameter | Value | Reference |

| Absorption Maxima (in Ethanol) | ~410 nm (Soret band), ~667 nm (Q band) | [6] |

| Emission Maximum (in Ethanol) | ~675 nm | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High (characteristic of porphyrin derivatives) | [7] |

The strong Q-band absorption in the red spectral region is particularly advantageous for PDT, as light at these wavelengths can penetrate deeper into biological tissues compared to light of shorter wavelengths.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is initiated by the absorption of light, leading to the generation of cytotoxic reactive oxygen species (ROS).

The Photodynamic Cascade

The process begins with the excitation of the pyropheophorbide-a molecule upon absorption of a photon of a specific wavelength. This elevates the photosensitizer to an excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. This process is known as a Type II photochemical reaction and is the predominant mechanism of cell killing in PDT.[2][8]

Caption: Mechanism of Type II Photodynamic Therapy.

Cellular Targets of ROS

Singlet oxygen and other ROS are highly reactive and have a short lifetime in the cellular environment. This confines their damaging effects to the immediate vicinity of their generation. Consequently, the subcellular localization of the photosensitizer dictates the primary sites of photodamage. When incorporated into liposomes, 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is delivered to cells and can localize in various organelles, including mitochondria and the endoplasmic reticulum. Damage to these vital organelles triggers apoptotic and necrotic cell death pathways, leading to the destruction of the tumor.[9]

Formulation into Liposomal Nanocarriers

The hydrophobic nature of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC makes it an ideal candidate for incorporation into the lipid bilayer of liposomes. Liposomal formulation offers several advantages for PDT:

-

Improved Solubility and Stability: Liposomes can effectively carry hydrophobic photosensitizers in aqueous environments, preventing their aggregation and enhancing their stability in biological fluids.[3]

-

Passive Targeting: Liposomes with sizes in the range of 100-200 nm can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]

-

Controlled Release: The release of the photosensitizer from the liposome can be modulated by the lipid composition and the tumor microenvironment.

Caption: Structure of a photosensitizer-loaded liposome.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, formulation, and in vitro evaluation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC.

Synthesis and Purification of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

This protocol describes a general method for the esterification of a lysophospholipid with pyropheophorbide-a.

Materials:

-

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)

-

Pyropheophorbide-a

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous chloroform

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyropheophorbide-a and a 1.2-fold molar excess of Lyso-PC in anhydrous DCM.

-

Coupling Reaction: Add a 1.5-fold molar excess of DCC and a 0.1-fold molar excess of DMAP to the solution. Stir the reaction mixture at room temperature for 24-48 hours in the dark.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by HPLC using a C18 column and a gradient of methanol in chloroform.[10]

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and ¹H NMR spectroscopy.

Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC.[11][12]

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Film Formation: Dissolve DPPC, cholesterol, and 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC in the desired molar ratio (e.g., 55:40:5) in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11][13]

In Vitro Phototoxicity Assay

This protocol outlines a method to assess the phototoxic effects of the photosensitizer-loaded liposomes on cancer cells.[14]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

Liposomal formulation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Light source with appropriate wavelength (e.g., 670 nm laser or LED)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the liposomal photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Wash the cells with PBS and replace with fresh medium. Expose the cells to light of the appropriate wavelength and dose. Include a dark control group that is not exposed to light.

-

Cell Viability Assessment (MTT Assay): After a further incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Detection of Intracellular ROS Generation

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production.[15][16]

Materials:

-

Cells treated with photosensitizer-loaded liposomes and irradiated as described above

-

DCFH-DA stock solution (in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

DCFH-DA Loading: After irradiation, wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity of the cells using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cellular Uptake and Localization Studies

This protocol uses confocal microscopy to visualize the cellular uptake and subcellular localization of the photosensitizer-loaded liposomes.[17][18]

Materials:

-

Cells grown on glass coverslips

-

Liposomal formulation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

-

Hoechst 33342 for nuclear staining

-

Paraformaldehyde (PFA) for cell fixation

-

Mounting medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with the fluorescently-labeled photosensitizer liposomes as described in the phototoxicity assay.

-

Organelle Staining: Co-incubate the cells with an organelle-specific probe according to the manufacturer's instructions.

-

Fixation and Staining: Wash the cells with PBS, fix with 4% PFA, and stain the nuclei with Hoechst 33342.

-

Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. The overlap of the fluorescence signals from the photosensitizer and the organelle probes will indicate the subcellular localization of the photosensitizer.

Conclusion and Future Perspectives

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC represents a significant advancement in the design of photosensitizers for photodynamic therapy. Its unique phospholipid-porphyrin conjugate structure offers enhanced biocompatibility, improved formulation characteristics, and potent photodynamic activity. The integration of this molecule into liposomal nanocarriers provides a versatile platform for targeted drug delivery and light-activated therapy.

The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound. Future research should focus on optimizing liposomal formulations for specific tumor types, exploring synergistic combinations with other anticancer agents, and conducting in vivo studies to validate its therapeutic efficacy and safety profile. The continued development of such intelligent photosensitizer systems holds immense promise for the future of cancer treatment.

References

- Dougherty, T. J., Gomer, C. J., Henderson, B. W., Jori, G., Kessel, D., Korbelik, M., ... & Wilson, B. C. (1998). Photodynamic therapy. Journal of the National Cancer Institute, 90(12), 889-905.

- Allison, R. R., Moghissi, K., Downie, G. H., & Dixon, K. (2008). Photodynamic therapy (PDT): PDT mechanisms. Clinical endoscopy, 41(1), 24–29.

- Konan, Y. N., Gurny, R., & Allémann, E. (2002). State of the art in the delivery of photosensitizers for photodynamic therapy. Journal of photochemistry and photobiology B: Biology, 66(2), 89-106.

- Lovell, J. F., Jin, C. S., Huynh, E., Jin, H., Kim, C., L. Gu, F., ... & Zheng, G. (2011). Porphysome nanovesicles: a paradigm-shifting self-assembled platform for cancer imaging and therapy.

- Zhang, H. (2017). Thin-film hydration followed by extrusion method for liposome preparation. In Liposomes (pp. 17-22). Humana Press, New York, NY.

- Gollmer, A., & Arnbjerg, J. (2012). Singlet oxygen quantum yields. Chemical Society Reviews, 41(10), 3704-3720.

- Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Current protocols in immunology (Vol. 91, No. 1, pp. 5-17).

- Gao, H., Zhang, S., & Yang, Z. (2013). Cellular uptake and cytotoxicity of nanoparticles. Journal of nanoscience and nanotechnology, 13(6), 3691-3701.

- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.

- Mo, R., Jiang, T., & Gu, Z. (2014). Enhanced anticancer efficacy by ATP-mediated liposomal drug delivery.

- Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801-832.

- Li, W., Li, X., Liu, S., & Huang, L. (2018). The study of cellular uptake and cytotoxicity of pyropheophorbide-a-loaded nanoparticles in cancer cells. International journal of nanomedicine, 13, 6649.

- Yuan, F., Dellian, M., Fukumura, D., Leunig, M., Berk, D. A., Torchilin, V. P., & Jain, R. K. (1995). Vascular permeability in a human tumor xenograft: molecular size dependence and cutoff size. Cancer research, 55(17), 3752-3756.

- Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616.

- Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279-293.

- Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(1), 9-23.

- Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological reviews, 53(2), 283-318.

- Reix, T., Canovas, C., & Vo-Dinh, T. (2015). Confocal microscopy for the investigation of nanoparticle uptake by cells. In Nanoscience and Nanotechnology for Human Health (pp. 165-180). Springer, Cham.

- Zheng, G., Li, H., Zhang, M., Lund-Katz, S., Chance, B., & Glickson, J. D. (2002). Low-density lipoprotein reconstituted by pyropheophorbide cholesteryl oleate as a target-specific photosensitizer.

- Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and photobiology, 70(4), 391-475.

- U.S. Patent No. US20140127763A1. (2014). Method for the Synthesis of Porphyrin-Phospholipid Conjugates.

- Guelluy, P. H., et al. (2010). Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line. Photochemical & Photobiological Sciences, 9(9), 1252-1260.

-

PubChem. (n.d.). 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC. National Center for Biotechnology Information. Retrieved from [Link]

- Myrzakhmetov, B., Arnoux, P., Mordon, S., Acherar, S., Tsoy, I., & Frochot, C. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions. Pharmaceuticals, 14(2), 138.

- Singh, S. P., Sharma, M., Patel, H., & Gupta, P. K. (2014). Extra cellular pH influences uptake and photodynamic action of pyropheophorbide-a entrapped in folate receptor targeted organically modified silica nanoparticle. Photodiagnosis and photodynamic therapy, 11(2), 156-164.

- Kessel, D., & Luo, Y. (1999). Mitochondrial photodamage and PDT-induced apoptosis. Journal of Photochemistry and Photobiology B: Biology, 49(2-3), 89-95.

- Banala, S., et al. (2019). In vitro targeted photodynamic therapy with a pyropheophorbide-a conjugated inhibitor of prostate-specific membrane antigen.

- Chen, B., Pogue, B. W., & Hasan, T. (2005). Liposomal delivery of photosensitising agents. Expert opinion on drug delivery, 2(3), 477-489.

- Austin, E., & Jagdeo, J. (2018). An in vitro approach to photodynamic therapy. Journal of visualized experiments: JoVE, (138), e58190.

- Grifell-Junyent, M., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4723.

- Ducat, E., Evrard, B., Peulen, O., & Piel, G. (2011). Cellular uptake of liposomes monitored by confocal microscopy and flow cytometry. Journal of drug delivery science and technology, 21(6), 469-477.

- Torchilin, V. P. (2012). Liposomes in drug delivery. In Fundamentals and applications of nanopharmaceutics (pp. 131-177). Springer, New York, NY.

- Zhang, Y., et al. (2016). Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly (lactic-co-glycolic acid) nanoparticles. International journal of nanomedicine, 11, 4905.

- Cheng, R., et al. (2020). Ultra-small Pyropheophorbide-a Nanodots for Near-infrared Fluorescence/Photoacoustic Imaging-guided Photodynamic Therapy. Theranostics, 10(12), 5436.

- Al-Ahmadi, A. A., & Al-Zahrani, F. A. (2021). Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy. Polymers, 13(17), 2898.

-

Vydac. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Retrieved from [Link]

-

G-Biosciences. (n.d.). DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Pheophorbide a. Retrieved from [Link]

-

protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. Retrieved from [Link]

- Zhang, N., et al. (2023). Liposomes loaded with dual clinical photosensitizers for enhanced photodynamic therapy of cervical cancer. RSC advances, 13(6), 3959-3967.

- Zare, H., et al. (2021). Newly Synthesized Lipid–Porphyrin Conjugates: Evaluation of Their Self-Assembling Properties, Their Miscibility with Phospholipids and Their Photodynamic Activity In Vitro. International Journal of Molecular Sciences, 22(16), 8886.

- Zheng, G. (2014). Method for the Synthesis of Porphyrin-Phospholipid Conjugates. U.S.

- Wang, Y., et al. (2021). Synthesis and in vitro PDT evaluation of red emission polymer dots (R-CPDs)

- Abed, N., et al. (2022). Phospholipid–porphyrin conjugates: deciphering the driving forces behind their supramolecular assemblies. Nanoscale, 14(10), 3845-3857.

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Stability evaluation of temoporfin-loaded liposomal gels for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy | MDPI [mdpi.com]

- 4. US20140127763A1 - Method for the Synthesis of Porphyrin-Phospholipid Conjugates - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liposomes loaded with dual clinical photosensitizers for enhanced photodynamic therapy of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimizing photodynamic therapy by liposomal formulation of the photosensitizer pyropheophorbide-a methyl ester: in vitro and ex vivo comparative biophysical investigations in a colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 13. protocols.io [protocols.io]

- 14. Synthesis and in vitro PDT evaluation of red emission polymer dots (R-CPDs) and pyropheophorbide-α conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioquochem.com [bioquochem.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC (Pyro-PC) in Photodynamic Therapy

Executive Summary

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC (Pyro-PC) is a sophisticated second-generation photosensitizer meticulously engineered for applications in photodynamic therapy (PDT). Structurally, it is a phospholipid-porphyrin conjugate, integrating a phosphatidylcholine (PC) backbone with a palmitic acid chain at the sn-1 position and the potent photosensitizer pyropheophorbide a (PPa) at the sn-2 position.[1] This unique chimeric structure facilitates its formulation into lipid-based nanocarriers, enhancing bioavailability and tumor targeting. The core mechanism of Pyro-PC hinges on its activation by near-infrared (NIR) light. Upon photoexcitation, it efficiently generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which instigates localized oxidative stress.[1][2] This leads to the destruction of key cellular components and the induction of programmed cell death pathways, predominantly apoptosis via the intrinsic mitochondrial route.[3][4] This guide provides a comprehensive technical overview of the photochemical, cellular, and molecular mechanisms underpinning the therapeutic action of Pyro-PC, intended for researchers and professionals in drug development.

Introduction to Pyro-PC

Chemical Identity and Significance

Pyro-PC represents a strategic convergence of lipid biology and photochemistry. It is formally classified as a glycerophospholipid, where the photosensitive PPa molecule is covalently linked to the glycerol backbone.[1] PPa, a derivative of chlorophyll, is a highly effective photosensitizer known for its strong absorption in the red spectral region, which allows for deeper tissue penetration of light.[2] The integration of this porphyrin into a phosphatidylcholine scaffold offers several advantages:

-

Biocompatibility: The phospholipid structure mimics endogenous molecules, potentially reducing systemic toxicity.

-

Formulation Versatility: It can be readily incorporated into lipid-based delivery systems such as liposomes, lipid nanoparticles (LNPs), and nanoemulsions, which are crucial for systemic administration.[1][5][6]

-

Enhanced Cellular Interaction: The lipidic nature influences its interaction with cell membranes, impacting uptake and subcellular distribution.[7][8]

The Role of Pyro-PC in Photodynamic Therapy

PDT is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer, light, and molecular oxygen to achieve selective tissue destruction.[9][10] Second-generation photosensitizers like Pyro-PC and its parent compound PPa are favored over earlier agents due to their improved photophysical properties and greater tumor selectivity.[3] The fundamental principle of PDT is the light-induced generation of ROS in a targeted area, which irreversibly damages malignant cells while sparing surrounding healthy tissue.[11][12]

Core Mechanism of Action: Photophysics and Photochemistry

The therapeutic effect of Pyro-PC is initiated by a series of photophysical and photochemical events upon irradiation with light of a specific wavelength, typically in the 660-680 nm range.[5][9]

Light Absorption and Intersystem Crossing

When Pyro-PC absorbs a photon of light, the PPa moiety transitions from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁). From this state, it can decay back to the ground state via fluorescence or, more critically for PDT, undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁). This triplet state is the key initiator of the subsequent photochemical reactions.[2][10]

Generation of Reactive Oxygen Species (ROS)

The excited triplet state of PPa can initiate two types of photochemical reactions to generate ROS:

-

Type II Reaction (Dominant): The triplet-state PPa transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally present in tissues. This energy transfer converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[2][13] Singlet oxygen is the primary mediator of cell killing in PPa-based PDT.[9]

-

Type I Reaction: The triplet-state PPa can also react with biological substrates (like lipids or proteins) through electron transfer, producing radical ions that subsequently react with oxygen to form other ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[13][14]

While both pathways contribute to oxidative stress, the Type II mechanism and the resultant singlet oxygen production are considered the principal drivers of Pyro-PC's phototoxicity.[2]

Caption: Photophysical activation cascade of Pyro-PC.

Cellular Pharmacology and Pharmacodynamics

Formulation and Cellular Uptake

Pyro-PC is inherently hydrophobic and is typically formulated within lipid-based nanoparticles (LNPs) or nanoemulsions for systemic delivery.[1][6] This formulation strategy is critical for preventing aggregation in aqueous environments and for facilitating transport to target tissues.

The cellular uptake of pyropheophorbide derivatives is heavily influenced by the physicochemical properties of their delivery vehicle and the specific modifications on the PPa molecule.[7][8] For LNP-formulated Pyro-PC, the primary mode of entry into the cell is endocytosis. The nanoparticles are engulfed into endosomes, which mature into lysosomes.[1]

Subcellular Localization and Action

Following endocytosis, Pyro-PC localizes to the endolysosomal membranes.[1] This localization is a key aspect of its mechanism. Upon irradiation with NIR light, the photosensitizer is activated in situ. The generated ROS, being highly reactive with a short diffusion radius, immediately attack and disrupt the integrity of the endolysosomal membranes.[1][12] This photo-induced membrane rupture allows the contents of the endosome/lysosome, including the Pyro-PC nanoparticles and any co-encapsulated therapeutic agents (e.g., siRNA, chemotherapy drugs), to be released into the cytosol, where they can engage their respective targets.[1]

Studies on other PPa derivatives have also highlighted the mitochondria as a critical subcellular target.[15] If Pyro-PC escapes the endolysosomal pathway or is taken up via a different mechanism, its accumulation in mitochondria can be particularly lethal. ROS generation within the mitochondria triggers the collapse of the mitochondrial membrane potential (ΔΨm), initiating the intrinsic apoptotic cascade.[3][4]

Caption: Endocytic uptake and photo-induced endosomal escape of Pyro-PC.

ROS-Mediated Signaling Cascades

The massive oxidative stress induced by Pyro-PC-PDT triggers multiple cell death pathways.

Apoptosis, or Type I programmed cell death, is a primary mechanism of cell killing by PPa-mediated PDT.[3][4] The process is predominantly driven by the intrinsic (mitochondrial) pathway:

-

Mitochondrial Damage: ROS directly damage the mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential.[4]

-

Cytochrome c Release: This damage promotes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspase, Caspase-3.[16][17]

-

Cellular Dismantling: Activated Caspase-3 orchestrates the final stages of apoptosis, including cleavage of key cellular proteins like PARP, DNA fragmentation, and cell shrinkage.[16] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also critical. PDT often leads to an upregulation of Bax and downregulation of Bcl-2, further promoting mitochondrial permeabilization.[4][16]

Autophagy, or Type II programmed cell death, can also be initiated by PDT.[3][18] The ROS-JNK signaling pathway has been identified as a key mediator.[3] ROS can activate c-Jun N-terminal kinase (JNK), which in turn can promote the formation of autophagosomes. Autophagy can have a dual role; it can sometimes act as a survival mechanism, but under severe stress, it can promote cell death.[3] In some contexts, inhibiting autophagy has been shown to enhance PDT-mediated cell killing, suggesting it can act as a resistance mechanism.[18]

Caption: ROS-induced apoptosis and autophagy pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of Pyro-PC, a series of standardized in vitro experiments are required. These protocols serve as a self-validating system to confirm phototoxicity, ROS generation, and the mode of cell death.

Protocol: Assessment of In Vitro Phototoxicity

-

Cell Seeding: Plate cancer cells (e.g., KB, A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[9]

-

Sensitizer Incubation: Replace the medium with fresh medium containing various concentrations of formulated Pyro-PC (e.g., 0.1 to 10 µM). Include a no-drug control. Incubate for 4-24 hours to allow for cellular uptake.

-

Irradiation: Wash the cells with PBS to remove extracellular drug. Add fresh medium. Irradiate the plates with a 660-680 nm light source at a specific fluence (e.g., 5-50 J/cm²).[19] Maintain a "dark toxicity" control plate that is not irradiated.

-

Post-Irradiation Incubation: Return the plates to the incubator for an additional 24-48 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Protocol: Quantification of Intracellular ROS Production

-

Cell Preparation: Seed cells on glass-bottom dishes or in a 96-well black-walled plate.

-

Drug Loading: Treat cells with Pyro-PC as described above (Step 5.1.2).

-

Probe Incubation: Before irradiation, wash the cells and incubate them with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 20-30 minutes.[16]

-

Irradiation and Measurement: Irradiate the cells with the appropriate light dose. Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates ROS production.

Protocol: Analysis of Apoptotic Cell Death

-

Treatment: Treat cells in 6-well plates with Pyro-PC and light as described in the phototoxicity protocol (5.1).

-

Cell Harvesting: At a desired time point post-treatment (e.g., 12-24 hours), harvest the cells (including floating and adherent populations) by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples immediately using a flow cytometer.

-

Interpretation:

-

Annexin V-/PI-: Live cells

-

Annexin V+/PI-: Early apoptotic cells

-

Annexin V+/PI+: Late apoptotic/necrotic cells

-

Annexin V-/PI+: Necrotic cells

-

Quantitative Analysis of Pyro-PC Efficacy

The effectiveness of a photosensitizer is defined by key quantitative parameters. The table below summarizes typical data used to characterize Pyro-PC and related PPa derivatives.

| Parameter | Typical Value/Range | Significance | Reference |

| Max Absorption (λmax) | 660 - 680 nm | Corresponds to the optimal wavelength for light activation, allowing for deep tissue penetration. | [5][20] |

| Singlet Oxygen Quantum Yield | High | A high yield indicates efficient conversion of light energy into cytotoxic singlet oxygen, a hallmark of a potent photosensitizer. | |

| Cellular Uptake Time | 4 - 24 hours | Determines the necessary incubation period before light irradiation for maximal therapeutic effect. | [8] |

| Phototoxic IC50 | Low nM to low µM range | Indicates high potency; the concentration required to kill 50% of cancer cells is dependent on the cell line and light dose. | [9] |

| Dark Toxicity IC50 | > 25 µM | A high dark toxicity IC50 is crucial, demonstrating that the compound is non-toxic in the absence of light, ensuring safety. |

Synergistic Applications: Light-Activated Drug Delivery

A cutting-edge application of Pyro-PC is its use as a component of light-activated delivery systems. In a strategy termed "Light-activated siRNA endosomal release" (LASER), Pyro-PC is incorporated into the lipid structure of nanoparticles carrying siRNA.[1]

-

The LNP is taken up by the cell into an endosome.

-

The target tissue is irradiated with NIR light.

-

The embedded Pyro-PC generates ROS, which destabilizes the endosomal membrane.

-

The siRNA is released from the endosome into the cytoplasm, where it can silence its target mRNA.

This approach overcomes a major hurdle in gene therapy—endosomal escape—and provides spatiotemporal control over gene silencing, activated only where light is applied. A similar principle has been used to release chemotherapy drugs like paclitaxel from nanoemulsions, combining PDT with chemotherapy for a synergistic anti-tumor effect.[1]

Conclusion

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a highly promising, rationally designed photosensitizer that leverages a sophisticated, multi-stage mechanism of action. Its lipid-conjugated structure facilitates advanced formulation and delivery, while its potent photochemical properties ensure efficient ROS generation upon light activation. The primary therapeutic outcome is the induction of apoptosis through ROS-mediated damage, particularly to the endolysosomal and mitochondrial compartments. Furthermore, its role as a functional component in light-activatable drug delivery platforms opens new frontiers in combination therapy. A thorough understanding of this intricate mechanism is paramount for optimizing its clinical application and for designing the next generation of photodynamic agents.

References

-

Novel Pyropheophorbide Phosphatydic Acids Photosensitizer Combined EGFR siRNA Gene Therapy for Head and Neck Cancer Treatment. (MDPI) [Link][5]

-

Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives. (PubMed) [Link][15]

-

CD133 peptide-conjugated pyropheophorbide-a as a novel photosensitizer for targeted photodynamic therapy in colorectal cancer stem cells. (Biomaterials Science - RSC Publishing) [Link]

-

Novel photosensitisers derived from pyropheophorbide-a: uptake by cells and photodynamic efficiency in vitro. (Photochemical & Photobiological Sciences - RSC Publishing) [Link]

-

Pyropheophorbide a in Photodynamic Therapy: A Deeper Look at its Efficacy and Mechanism. (ningboinno.com) [Link][2]

-

Chiral Alkyl Groups at Position 3(1') of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy. (NIH) [Link][21]

-

Pheophorbide a as a photosensitizer in photodynamic therapy: In vivo considerations. (Taylor & Francis Online) [Link][20]

-

Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy. (PubMed) [Link][7]

-

Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy. (PMC - NIH) [Link][8]

-

Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells. (PMC - NIH) [Link][3]

-

Synthesized Pheophorbide a-mediated photodynamic therapy induced apoptosis and autophagy in human oral squamous carcinoma cells. (Semantic Scholar) [Link][18]

-

Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages. (PubMed) [Link][16]

-

Pheophorbide A-Mediated Photodynamic Therapy Induces Apoptotic Cell Death in Murine Oral Squamous Cell Carcinoma in Vitro and in Vivo. (PubMed) [Link][4]

-

Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells. (Semantic Scholar) [Link][17]

-

1-palmitoyl-2-pyropheophorbide-sn-glycero-3-phosphatidylethanolamine (Pyro-PtdEtn). (ResearchGate) [Link][6]

-

Modulation of Reactive Oxygen Species Photogeneration of Bacteriopheophorbide a Derivatives by Exocyclic E-Ring Opening and Charge Modifications. (ResearchGate) [Link][13]

-

Effects of oxygenation on PDT efficacy as a function of reactive oxygen species formation. (ResearchGate) [Link][14]

-

1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc. (Proka GENOMICS) [Link][22]

-

1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc. (Vitaceae) [Link][23]

-

1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc | 磷脂-卟啉聚合物. (MCE) [Link][24]

-

Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles. (PMC - PubMed Central) [Link][9]

-

Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. (PMC - PubMed Central) [Link][11]

-

Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species. (PMC - PubMed Central) [Link][12]

-

Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. (MDPI) [Link][10]

-

Optimizing the Pharmacological and Optical Dosimetry for Photodynamic Therapy with Methylene Blue and Nanoliposomal Benzoporphyrin on Pancreatic Cancer Spheroids. (MDPI) [Link][19]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Charged groups on pyropheophorbide-based photosensitizers dictate uptake by tumor cells and photodynamic therapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic therapy of tumors with pyropheophorbide-a-loaded polyethylene glycol–poly(lactic-co-glycolic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers | MDPI [mdpi.com]

- 11. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells | Semantic Scholar [semanticscholar.org]

- 18. Synthesized Pheophorbide a-mediated photodynamic therapy induced apoptosis and autophagy in human oral squamous carcinoma cells. | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc | ProkaGENOMICS [prokagenomics.org]

- 23. 1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc | Vitaceae [vitaceae.org]

- 24. 1-Palmitoyl-2-pyropheophorbide a-sn-glycero-3-pc | 磷脂-卟啉聚合物 | MCE [medchemexpress.cn]

An In-Depth Technical Guide to the Synthesis of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: A Photosensitizer-Lipid Conjugate for Advanced Drug Delivery

Abstract

The convergence of photodynamic therapy (PDT) and nanotechnology has spurred the development of sophisticated drug delivery systems. Phospholipid-porphyrin conjugates represent a unique class of biomaterials that self-assemble into multifunctional nanostructures.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of a key photosensitizer-lipid conjugate: 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC (Pyro-PtdCho). This molecule incorporates the potent photosensitizer pyropheophorbide-a (Pyro) into a phosphatidylcholine backbone, creating a building block for photo-triggerable liposomes and nanoparticles.[2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking to fabricate advanced, light-activated therapeutic platforms.

Introduction: The Rationale for Photosensitizer-Lipid Conjugates

Photodynamic therapy is a clinically approved modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue ablation.[4][5] The efficacy of PDT is critically dependent on the selective accumulation of the PS in target tissues.[5] Conjugating photosensitizers directly to phospholipids, the primary components of cell membranes and liposomal drug carriers, offers several distinct advantages:

-

Stable Formulation: Covalent linkage ensures the stable and non-exchangeable incorporation of the photosensitizer into the liposome bilayer, preventing premature leakage that can occur with physically encapsulated drugs.[4]

-

Enhanced Biocompatibility: The phospholipid backbone mimics natural biological structures, improving the biocompatibility of the resulting nanocarrier.

-

Multifunctionality: The resulting conjugate, such as Pyro-PtdCho, is not merely a carrier but an active component. It can be used to build "porphysomes" or other nanoparticles that are inherently photoactive, enabling combined imaging and therapeutic (theranostic) applications.[6]

-

Photo-Triggered Release: Upon irradiation with near-infrared (NIR) light, the integrated pyropheophorbide-a generates ROS, which can disrupt the lipid bilayer, allowing for the controlled, light-activated release of a co-encapsulated therapeutic cargo, such as siRNA or chemotherapy agents.[3]

The target molecule, 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, is specifically designed with palmitic acid at the sn-1 position and the photosensitizer pyropheophorbide-a at the sn-2 position of the glycerophosphocholine backbone.[3] This structure provides the amphiphilic character necessary for integration into lipid membranes.

Molecular Structure Overview

The final conjugate is an amphiphilic molecule with a distinct polar headgroup and a nonpolar tail region.

Caption: Logical components of the target molecule.

Retrosynthetic Analysis and Strategy

The synthesis of Pyro-PtdCho is best approached through a convergent strategy involving the coupling of two key precursors. The core of the synthesis is the formation of an ester bond between the carboxylic acid functionality of pyropheophorbide-a and the free hydroxyl group at the sn-2 position of a lysophospholipid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioanalysis and biodistribution of photosensitizer conjugates for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, a specialized phospholipid-porphyrin conjugate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this molecule, its formulation into liposomal delivery systems, and detailed protocols for its characterization and application in photodynamic therapy (PDT).

Introduction: A Multifunctional Tool for Research and Therapeutics

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, also known as Pyro-PtdCho, is a unique hybrid molecule that combines the structural features of a phospholipid with the photoactive properties of pyropheophorbide a, a derivative of chlorophyll.[1] This conjugation results in a versatile tool for a range of biomedical applications, most notably in the fields of photodynamic therapy and light-triggered drug delivery.[2][3] The inherent amphiphilicity of the molecule allows for its stable incorporation into lipid bilayers, forming the basis for advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs).[2] Upon activation with light of a specific wavelength, the pyropheophorbide a moiety generates cytotoxic reactive oxygen species (ROS), making it a potent photosensitizer for targeted cancer therapy.[1][2]

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is paramount for its effective application. These properties dictate its behavior in various solvents, its stability under different conditions, and its performance in biological systems.

Structural and General Properties

This phospholipid-porphyrin conjugate is structurally composed of a phosphatidylcholine backbone with a palmitic acid chain at the sn-1 position and the photosensitizer pyropheophorbide a attached to the sn-2 position.[1]

| Property | Value | Reference |

| Synonyms | 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-Phosphocholine, Porphyrin-lipid, Pyro-PtdCho | [1] |

| CAS Number | 1287795-07-6 | [1][4] |

| Molecular Formula | C₅₇H₈₂N₅O₉P | [1][4] |

| Molecular Weight | 1012.3 g/mol | [1][4] |

| Appearance | Crystalline solid | [1] |

Solubility

The solubility of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a critical factor for its handling, formulation, and administration.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~1 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [1] |

| Ethanol | ~1 mg/mL | [1] |

For the preparation of stock solutions, it is recommended to dissolve the compound in the solvent of choice and purge with an inert gas to prevent oxidation.[1]

Stability and Storage

Proper storage is essential to maintain the integrity and functionality of the molecule.

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C | [1] |

| Long-term Stability | ≥ 4 years at -20°C | [1] |

While specific quantitative data on the photodegradation of this particular conjugate is limited, porphyrin-based photosensitizers are known to be susceptible to photobleaching upon prolonged exposure to light.[5] Therefore, it is crucial to protect solutions and formulations containing this compound from light.

Photophysical Properties: The Heart of its Functionality

Absorption and Emission Spectra

Pyropheophorbide a exhibits a characteristic absorption spectrum with a strong Soret band in the blue region and several Q-bands in the longer wavelength region, which is crucial for deep tissue penetration of light.

| Property | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Reference |

| Soret Band (λmax) | 413 | 105,000 | Dichloromethane | [6] |

| Qy Band (λmax) | 669 | 45,000 | Dichloromethane | [1] |

The fluorescence emission of pyropheophorbide a is characterized by a primary peak in the red region of the spectrum. The fluorescence quantum yield (Φf), a measure of the efficiency of fluorescence, has been reported for pyropheophorbide a.

| Property | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.32 | Dichloromethane | [1] |

It is important to note that the conjugation to the phospholipid backbone and the local environment (e.g., within a liposome) can influence these photophysical parameters.

Formulation into Liposomal Systems: A Vehicle for Targeted Delivery

The amphiphilic nature of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC makes it ideally suited for incorporation into liposomes. These lipid-based vesicles can encapsulate therapeutic agents and, with the inclusion of this photoactive lipid, offer a mechanism for light-triggered drug release.[7][8][9][10]

The Principle of Light-Triggered Release

The mechanism of light-induced release from liposomes containing this porphyrin-lipid conjugate is based on the generation of singlet oxygen upon light activation.[7][8] This highly reactive species can then oxidize unsaturated lipids within the liposomal bilayer, leading to a transient increase in membrane permeability and the release of the encapsulated cargo.[7][8][9]

Caption: Mechanism of light-triggered drug release from liposomes.

Protocol for Liposome Preparation (Thin-Film Hydration Method)

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, which can be further processed to form unilamellar vesicles.

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of DPPC, cholesterol, and 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer (pre-heated to a temperature above the phase transition temperature of the lipids) to the flask.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

(Optional) Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Experimental Workflows and Characterization

Workflow for In Vitro Photodynamic Therapy Assessment

This workflow outlines the key steps to evaluate the photodynamic efficacy of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC formulated in nanoparticles against cancer cells.[2]

Caption: Workflow for in vitro photodynamic therapy assessment.

Protocol for Singlet Oxygen Detection

The generation of singlet oxygen is a hallmark of the photodynamic activity of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC. Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe commonly used for its detection.[11][12][13]

Materials:

-

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC formulation (e.g., liposomes)

-

Singlet Oxygen Sensor Green (SOSG)

-

Phosphate Buffered Saline (PBS)

-

Light source with appropriate wavelength (e.g., 670-680 nm)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare Samples: In a suitable container (e.g., cuvette or multi-well plate), prepare a solution containing the 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC formulation and SOSG in PBS. A typical starting concentration for SOSG is in the low micromolar range.

-

Baseline Measurement: Measure the baseline fluorescence of the solution before light exposure (excitation ~504 nm, emission ~525 nm).

-

Irradiation: Expose the sample to light at the desired wavelength and intensity for a defined period.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence of the solution again. An increase in fluorescence intensity indicates the generation of singlet oxygen.

-

Data Analysis: Quantify the singlet oxygen generation by comparing the fluorescence intensity before and after irradiation, and against appropriate controls (e.g., samples without the photosensitizer or without light exposure).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

While a specific validated method for this conjugate is not widely published, a general approach for the analysis of porphyrin-phospholipid conjugates can be adapted. A reverse-phase HPLC system with a C18 column is typically employed.

Instrumentation and Conditions (General Guidance):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A could be an aqueous buffer (e.g., ammonium acetate) and Solvent B could be an organic solvent mixture (e.g., methanol/acetonitrile).

-

Detection: A UV-Vis detector set to the Soret band of the pyropheophorbide a moiety (around 410 nm) and a fluorescence detector (excitation and emission wavelengths corresponding to the pyropheophorbide a) can be used for sensitive and specific detection.

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: Approximately 1 mL/min.

The exact gradient conditions and solvent compositions would need to be optimized to achieve good separation of the main compound from any impurities or degradation products.

Conclusion: A Versatile Platform for Advanced Therapies

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC stands out as a highly functionalized lipid with significant potential in the development of next-generation drug delivery and therapeutic systems. Its well-defined chemical structure, coupled with its potent photoactivity, allows for the rational design of light-responsive nanocarriers. The ability to formulate this molecule into liposomes and trigger the release of encapsulated agents with spatial and temporal control opens up new avenues for targeted therapies with reduced systemic toxicity. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this remarkable molecule.

References

- Luo, D., Carter, K. A., Razi, A., Geng, J., Shao, S., Lin, C., ... & Lovell, J. F. (2016). Doxorubicin encapsulated in stealth liposomes conferred with light-triggered drug release.

- Pashkovskaya, A. A., Kotova, E. A., Antonenko, Y. N., & Jorpes-Friman, M. (2010). Light-induced lipid peroxidation and membrane permeability in the presence of photosensitizers. Biochemistry (Moscow), 75(10), 1205-1215.

- Kilian, H. I., Pradhan, A. J., Geng, J., & Lovell, J. F. (2021). Light-Triggered Release of Large Biomacromolecules from Porphyrin-Phospholipid Liposomes. Langmuir, 37(35), 10567-10575.

- Spring, B. Q., Abu-Yousif, A. O., Palanisami, A., Rizvi, I., Zheng, X., Mai, Z., ... & Hasan, T. (2014). Selective light-triggered drug release from porphyrin-liposomes. Small, 10(22), 4736-4745.

- Spikes, J. D. (1992). Quantum yields and kinetics of the photobleaching of hematoporphyrin, photofrin II, tetra (4-sulfonatophenyl) porphine and uroporphyrin. Photochemistry and photobiology, 55(6), 797-808.

- Mo, R., Zheng, Y., & Zhang, C. (2016). Pyropheophorbide-a-loaded polyethylene glycol–poly (lactic-co-glycolic acid) nanoparticles for photodynamic therapy of tumors. International journal of nanomedicine, 11, 4905.

- Li, W., Liu, Z., Li, W., & Li, D. (2018). Pheophorbide-a as a Light-Triggered Liposomal Switch: For the Controlled Release of Alpinia galanga (A. galanga) Essential Oil and Its Stability, Antioxidant, and Antibacterial Activity Assessment. Journal of Agricultural and Food Chemistry, 66(2), 466-474.

-

Immundiagnostik AG. (n.d.). Porphyrins HPLC Kit. Retrieved from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Pyropheophorbide a. Retrieved from [Link]

-

Prahl, S. (n.d.). Pyropheophorbide a. Oregon Medical Laser Center. Retrieved from [Link]

- Yuan, Z., Dai, M., & Zhang, Y. (2018). Methods for the detection of reactive oxygen species. Analytical Methods, 10(38), 4625-4638.

- Gollmer, A., Arnbjerg, J., Blaikie, R. J., & Ogilby, P. R. (2011). Singlet oxygen sensor green: photochemical behavior in solution and in a single cell. Photochemistry and photobiology, 87(3), 647-651.

- Rwei, A. Y., Wang, W., Kohane, D. S., & Lovell, J. F. (2015). Rapid light-triggered drug release in liposomes containing small amounts of unsaturated and porphyrin-phospholipids. Small, 11(43), 5845-5851.

- Massiot, J., Abuilan, W., Kovanolov, O., & Makky, A. (2021). Photo-triggerable liposomes based on lipid-porphyrin conjugate and cholesterol combination: Formulation and mechanistic study on monolayers and bilayers. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1863(11), 183713.

- Kim, J., Kim, H., & Kim, Y. (2013). Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green. Journal of fluorescence, 23(1), 41-47.

- Flors, C., Fryer, M. J., Waring, J., Reeder, B., Bechtold, U., Mullineaux, P. M., ... & Baker, N. R. (2006). Imaging the production of singlet oxygen in vivo using a new fluorescent sensor, Singlet Oxygen Sensor Green®. Journal of experimental botany, 57(8), 1725-1734.

- Puri, A., Loomis, K., Smith, B., Lee, J. H., Yavlovich, A., Heldman, E., & Blumenthal, R. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic. Critical reviews in therapeutic drug carrier systems, 26(6).

-

ResearchGate. (n.d.). Chemical structures of pyropheophorbide-a and its lipid conjugates. Retrieved from [Link]

- Postigo, C., López-Heras, M., & de la Iglesia, P. (2012). High-performance liquid chromatographic analysis of phospholipids from different sources with combined fluorescence and ultraviolet detection.

- Yeliseev, A. A., & Kaplan, S. (1995). A novel, sensitive, and specific HPLC-based assay for porphyrins in biological fluids. Analytical biochemistry, 225(1), 48-54.

- Matuszak, Z., & Grdadolnik, J. (2009). Photodynamic efficiency: from molecular photochemistry to cell death. International journal of molecular sciences, 10(10), 4512-4526.

- Ioele, G., Grande, F., De Luca, M., Occhiuzzi, M. A., Garofalo, A., & Ragno, G. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989.

-

MDPI. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

- Förstel, M. (2012).

-

ResearchGate. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Kim, Y. J., & Lee, J. (2021). Photodegradation of Turmeric Oleoresin Under Fluorescent Light and White LED: Impacts on the Chemical Stability, Bioactivity, and Photosensitizing Property of Curcuminoids. Foods, 10(10), 2393.

- Lee, J., Kim, H., & Kim, Y. (2022).

- Brouillard, F., & Zuber, G. (2011). Experimental determination of the fluorescence quantum yield of semiconductor nanocrystals.

-

ResearchGate. (n.d.). Fluorescence quantum yields of fluorescent probes. Retrieved from [Link]

Sources

- 1. Pyropheophorbide a [omlc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC | C57H82N5O9P | CID 171042907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photodynamic activity of pyropheophorbide methyl ester and pyropheophorbide a in dimethylformamide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PhotochemCAD | Pyropheophorbide a [photochemcad.com]

- 7. Mechanisms of light‐induced liposome permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Light-Triggered Drug Release in Liposomes Containing Small Amounts of Unsaturated and Porphyrin-Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Light-Triggered Release of Large Biomacromolecules from Porphyrin-Phospholipid Liposomes. (2021) | Hailey I Kilian | 16 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer - Harbin Institute of Technology [scholar.hit.edu.cn]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC: A Photosensitive Phospholipid for Advanced Drug Delivery and Photodynamic Therapy

This guide provides a comprehensive technical overview of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC, a specialized phospholipid-porphyrin conjugate. This document is intended for researchers, scientists, and drug development professionals interested in leveraging its unique chemical properties for applications in photodynamic therapy (PDT) and light-triggered drug delivery systems.

Introduction: A Bifunctional Molecule for Targeted Therapeutics

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a synthetic phospholipid that integrates a photosensitizing moiety, pyropheophorbide a, into its molecular structure. This strategic conjugation results in an amphiphilic molecule with the ability to self-assemble into lipid bilayers, such as liposomes, while also possessing the capacity to generate cytotoxic reactive oxygen species (ROS) upon irradiation with near-infrared (NIR) light.[1] This dual functionality makes it a highly valuable tool for developing advanced therapeutic strategies that combine targeted drug delivery with the precise, spatially-controlled cytotoxic effects of photodynamic therapy.[2][3]

The core utility of this molecule lies in its ability to be incorporated into lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic payloads, such as siRNA or small molecule drugs.[1] Upon accumulation in target tissues, such as tumors, localized irradiation with NIR light activates the pyropheophorbide a component, initiating a cascade of events that leads to the disruption of endosomal membranes and the release of the encapsulated cargo into the cytoplasm.[1][4] This light-activated delivery mechanism offers a significant advantage over conventional drug carriers by providing spatiotemporal control over drug release, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Physicochemical Properties

The unique chemical structure of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC dictates its physical and chemical behavior, which is crucial for its formulation into effective delivery systems.

| Property | Value | Source |

| Molecular Formula | C₅₇H₈₂N₅O₉P | [1][5] |

| Molecular Weight | 1012.3 g/mol | [1][5] |

| CAS Number | 1287795-07-6 | [1][5] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (approx. 1 mg/mL) | [1] |

| Stability | Stable for ≥ 4 years at -20°C | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route.

Caption: Proposed workflow for the synthesis, purification, and characterization of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC)

-

Pyropheophorbide a

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, hexane)

-

Argon gas

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Palmitoyl-sn-glycero-3-phosphocholine and pyropheophorbide a in anhydrous DCM under an argon atmosphere.

-

Coupling Reaction: To the stirred solution, add EDC and a catalytic amount of DMAP. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is washed with brine and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

Purification:

-

Silica Gel Chromatography: The crude product is first purified by column chromatography on silica gel.[3][7][8] A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the product from unreacted starting materials and byproducts.

-

Preparative HPLC: For higher purity, the fractions containing the product can be further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

-

-

Characterization:

Mechanism of Action in Photodynamic Therapy and Drug Delivery

The therapeutic potential of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is rooted in the photophysical properties of the pyropheophorbide a moiety.[15][16][17]

Generation of Reactive Oxygen Species

Upon absorption of light in the near-infrared (NIR) region, the pyropheophorbide a molecule transitions to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent.[18] This process is the cornerstone of photodynamic therapy.

Caption: Jablonski diagram illustrating the generation of singlet oxygen by pyropheophorbide a.

Endosomal Escape and Drug Release

When incorporated into a lipid nanoparticle carrying a therapeutic agent, this molecule facilitates a process known as photochemical internalization (PCI).[4][19][20]

-

Cellular Uptake: The nanoparticles are taken up by cells, typically through endocytosis, and become entrapped within endosomes.

-

Light Activation: Upon irradiation with NIR light, the pyropheophorbide a component generates singlet oxygen.

-

Membrane Disruption: The highly reactive singlet oxygen oxidizes the lipids and proteins of the endosomal membrane, leading to its disruption.[4][21]

-

Cargo Release: The compromised endosomal membrane allows the encapsulated therapeutic cargo to escape into the cytoplasm, where it can reach its intracellular target.

This light-inducible endosomal escape mechanism is a powerful tool for enhancing the efficacy of drugs that need to act within the cell.

Experimental Protocols for Biological Evaluation

Protocol for Measuring Reactive Oxygen Species Generation

The generation of ROS can be quantified using fluorescent probes that react with ROS to produce a fluorescent signal.[6][22][23][24]

Materials:

-

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC

-

Singlet Oxygen Sensor Green (SOSG) or 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Appropriate buffer (e.g., PBS)

-

NIR light source (e.g., laser with appropriate wavelength)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a solution of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC in the desired buffer.

-

Add the ROS-sensitive fluorescent probe (e.g., SOSG) to the solution.

-

Expose the solution to NIR light for a defined period.

-

Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

-

A control sample without the photosensitizer should be included to account for any background fluorescence.

Protocol for In Vitro Photodynamic Therapy Assay

This protocol assesses the cytotoxic effect of the photosensitizer upon light activation in a cell culture model.[15][16][17][25]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC formulated in liposomes

-

NIR light source

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the liposomal formulation of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC and incubate for a specified time (e.g., 24 hours).

-

Wash the cells with fresh medium to remove any non-internalized liposomes.

-

Irradiate the cells with a specific dose of NIR light. A set of control wells should not be irradiated.

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

Assess cell viability using a standard assay. The results will indicate the light-dependent cytotoxicity of the compound.

Protocol for Assessing Endosomal Escape

The escape of a fluorescently labeled cargo from endosomes can be visualized using fluorescence microscopy.[4][19][21][26]

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Liposomes formulated with 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC and encapsulating a fluorescent cargo (e.g., FITC-dextran)

-

NIR light source

-

Fluorescence microscope

Procedure:

-

Incubate the cells with the fluorescently labeled liposomes.

-

Wash the cells to remove non-internalized liposomes.

-

Irradiate a specific region of the cells with NIR light.

-

Image the cells over time using fluorescence microscopy.

-

In the absence of light, the fluorescence should be localized in punctate endosomal structures. Following irradiation, a diffuse cytosolic fluorescence pattern indicates successful endosomal escape.

Conclusion and Future Perspectives